(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a unique structure that includes a benzyl ether, a bromophenyl group, a cyclohexyl ring, and an imidazolidinone core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone core, introduction of the benzyl ether and bromophenyl groups, and the final cyclohexylation. Key reagents and conditions may include:
Formation of Imidazolidinone Core: This step often involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of Benzyl Ether and Bromophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, using benzyl halides and bromophenyl halides, respectively.
Cyclohexylation: The cyclohexyl group can be introduced via a Grignard reaction or other organometallic coupling methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production, which may involve continuous flow chemistry or other industrial processes.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazolidinone core can be reduced to form alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound’s structural features make it suitable for the development of novel materials with specific properties.
Synthetic Organic Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and other proteins that interact with the compound’s functional groups.
Pathways Involved: The compound may modulate biochemical pathways related to its functional groups, such as oxidative stress pathways, signal transduction pathways, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- **(5Z)-5-{[2-(BENZYLOXY)-5-FLUOROPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- **(5Z)-5-{[2-(BENZYLOXY)-5-IODOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromophenyl group, in particular, may enhance its interactions with biological targets compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C23H23BrN2O2S |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H23BrN2O2S/c24-18-11-12-21(28-15-16-7-3-1-4-8-16)17(13-18)14-20-22(27)26(23(29)25-20)19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H,25,29)/b20-14- |
InChI Key |
CHIBWJUVYCHGAZ-ZHZULCJRSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)/NC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)NC2=S |
Origin of Product |
United States |
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